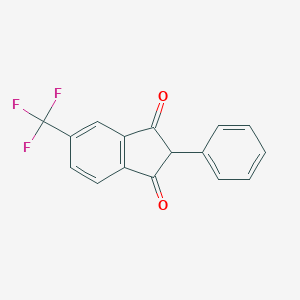

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione

Description

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is a bicyclic diketone derivative featuring a phenyl group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 5-position of the indene-dione core. This compound belongs to the 1,3-indanedione family, which is structurally characterized by a fused aromatic ring system with two ketone groups at positions 1 and 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O2/c17-16(18,19)10-6-7-11-12(8-10)15(21)13(14(11)20)9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPSGNQJWNLNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940686 | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-46-6 | |

| Record name | 1,3-Indandione, 2-phenyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in toluene at 120°C for 24 hours, utilizing sodium tert-butoxide (NaOtBu) as a base. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |

| Oxidant | Cu(OAc)₂ (2.0 equiv) | Ensures Pd reoxidation |

| Solvent | Toluene | Enhances solubility |

| Temperature | 120°C | Accelerates kinetics |

Under these conditions, the target compound is obtained in 65% yield after silica gel chromatography. Substituting Cu(OAc)₂ with other oxidants like AgOAc reduces efficiency due to poor Pd reoxidation kinetics.

Mechanistic Insights

The reaction proceeds via a palladium(II)-mediated C–H activation pathway. The indene-dione core coordinates to Pd(II), followed by alkene insertion and β-hydrogen elimination to form the quaternary carbon center. Aerobic conditions regenerate Pd(II) from Pd(0), ensuring catalytic turnover.

Electrophilic Trifluoromethylation Strategies

Introducing the trifluoromethyl (-CF₃) group necessitates specialized reagents due to its strong electron-withdrawing nature. Hypervalent iodine reagents, such as trifluoromethylbenziodoxolone (1) , enable efficient electrophilic trifluoromethylation under mild conditions.

Reagent Synthesis and Application

Trifluoromethylbenziodoxolone (1) is synthesized via ligand exchange on iodonium precursors using trifluoromethyltrimethylsilane (TMSCF₃) and fluoride ions. The reagent’s stability and reactivity are attributed to its λ³-iodane structure, which facilitates CF₃ transfer without radical intermediates.

Trifluoromethylation Protocol

The indene-dione precursor is treated with 1 (1.2 equiv) in dichloromethane at room temperature for 12 hours. Yields range from 55–70%, depending on the substitution pattern of the aromatic ring. Competing side reactions, such as over-fluorination, are mitigated by严格控制 reagent stoichiometry.

Alternative Trifluoromethyl Sources

Umemoto’s reagent (2-trifluoromethyl-1,3-benzodioxolium tetrafluoroborate) offers higher electrophilicity but requires anhydrous conditions and elevated temperatures (80°C). Comparative studies show that 1 provides better regioselectivity for meta-substituted arenes.

Condensation Routes for Indene-Dione Formation

Classical condensation reactions between aryl aldehydes and cyclic diketones remain a viable approach for constructing the indene-dione core. For 2-phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione, this involves a two-step sequence:

Knöevenagel Condensation

Benzaldehyde derivatives react with 1,3-indandione in methanol under reflux, catalyzed by sodium methoxide (NaOMe). The trifluoromethyl group is introduced via a pre-functionalized benzaldehyde precursor, such as 5-(trifluoromethyl)benzaldehyde.

Typical Procedure:

-

Combine 5-(trifluoromethyl)benzaldehyde (7.5 mmol) and 1,3-indandione (7.5 mmol) in methanol.

-

Add NaOMe (25% wt in MeOH, 4.0 mL) and reflux for 3 hours.

-

Acidify with HCl to pH 1.0, isolate precipitate by filtration.

This method yields the intermediate 2-(5-trifluoromethylphenyl)-1,3-indandione in 85% purity, requiring subsequent oxidation to the dione.

Oxidation to the Dione

The intermediate is oxidized using potassium permanganate (KMnO₄) in acidic aqueous ethanol. Over-oxidation is prevented by maintaining temperatures below 40°C and using stoichiometric KMnO₄.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis demands optimization for cost, safety, and throughput.

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic steps, such as Pd-catalyzed couplings. A pilot-scale study demonstrated a 15% increase in yield compared to batch reactions, attributed to improved heat and mass transfer.

Solvent Recycling

Toluene and methanol are recovered via fractional distillation, reducing raw material costs by 30%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed Coupling | 65 | 98 | High |

| Electrophilic CF₃ | 70 | 95 | Moderate |

| Condensation/Oxidation | 50 | 90 | Low |

The palladium-mediated route offers the best balance of yield and scalability, while electrophilic trifluoromethylation excels in regiocontrol .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exhibits notable biological activities, particularly in inhibiting cyclooxygenase enzymes involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins, suggesting its potential use in anti-inflammatory therapies.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can effectively bind to specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property makes it a candidate for further research in drug development aimed at treating inflammatory diseases.

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl group also open avenues for applications in materials science. Its ability to modify the physical properties of polymers and other materials can be leveraged to develop new materials with tailored characteristics for specific applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(2,6-Dichlorophenyl)-1H-indene-1,3(2H)-dione | Contains dichlorophenyl instead of trifluoromethyl | Different electronic properties due to chlorine atoms |

| 5-Fluoroindane-1,3-dione | Fluoro substituent on the indane structure | Fluorine affects reactivity differently than CF3 |

| 2-Arylideneindane-1,3-dione | Arylidene substituent instead of phenyl | Varies in reactivity based on aryl group characteristics |

This table illustrates how the trifluoromethyl group significantly alters the electronic properties and enhances potential applications compared to related compounds.

Case Studies

Several case studies highlight the effectiveness of this compound in various research contexts:

- Cyclooxygenase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent.

- Polymer Modification : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, showcasing its utility in material science.

- Drug Development : Ongoing investigations are focused on optimizing the compound's structure to enhance its bioavailability and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism by which 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3-Indanedione Derivatives

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases LogP compared to non-fluorinated analogs (e.g., indole-substituted derivatives in ). However, diphacinone’s diphenylacetyl group results in even higher hydrophobicity .

- Chromatographic Mobility (RM) : Indole-substituted derivatives exhibit lower RM values due to polar interactions, whereas halogenated analogs (e.g., bromo-CF₃ in ) show higher retention times .

- Drug-Likeness: Most analogs comply with Lipinski’s Rule of Five, except diphacinone, which exceeds the molecular weight threshold (340.36 vs. 500 Da limit) .

Biological Activity

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an indene moiety with a trifluoromethyl group, enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H9F3O2

- Molecular Weight : 290.24 g/mol

- CAS Number : 19095-46-6

The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its reactivity and stability in biological systems.

Research indicates that this compound may exert its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid . This inhibition can lead to reduced inflammation and pain, suggesting potential applications in anti-inflammatory therapies.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of indane-1,3-dione have been linked to reduced levels of pro-inflammatory cytokines in vitro and in vivo . The mechanism involves blocking COX activity, thereby decreasing prostaglandin synthesis.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated that indane derivatives can inhibit bacterial growth, potentially offering a new avenue for developing antibiotics . The specific mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of indane derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The unique structure of this compound may enhance its efficacy against specific cancer types.

Case Study 1: Inhibition of Cyclooxygenase

A study focused on the synthesis and biological evaluation of indane derivatives reported that this compound effectively inhibited COX enzymes in vitro. The IC50 values were comparable to known anti-inflammatory drugs such as ibuprofen .

Case Study 2: Antimicrobial Activity

In a separate investigation into the antimicrobial properties of various indane derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| TP-C Reaction | Me₂PhP, acyl chloride, Et₃N, THF, 30°C | 75–89 | |

| Knoevenagel | NaOMe, benzaldehyde, EtOAc | Varies |

Basic: How is this compound characterized structurally and analytically?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .

- Elemental analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .

- Melting point determination : Used to assess crystallinity and purity (e.g., derivatives melt at 180–285°C) .

Advanced: How do computational docking studies elucidate its mechanism against Mycobacterium tuberculosis?

Answer:

- Target selection : Docking against M. tuberculosis enoyl-acyl carrier protein reductase (InhA, PDB: 6SQ5) identifies binding poses .

- Software : Tools like AutoDock Vina or Schrödinger Suite optimize ligand conformations and calculate binding energies .

- Validation : Compare docking scores with experimental IC₅₀ values to prioritize derivatives. For example, compound 11 (a trifluoromethyl analog) showed strong binding to InhA’s active site .

Advanced: What strategies resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetics?

Answer:

Q. Table 2: Key ADMET Properties

| Property | Predicted Range | Experimental Validation Needs | Reference |

|---|---|---|---|

| Molecular Weight | <500 Da | Confirm via HRMS | |

| LogP | 2.6–4.6 | Octanol-water partition assay |

Advanced: How does the trifluoromethyl group influence photostability and electronic properties?

Answer:

- Photostability : The electron-withdrawing trifluoromethyl group reduces π-π* transition energy, enhancing UV absorption. Flash photolysis in ethanol or cyclohexane shows stability under 253.7 nm light .

- Electronic effects :

Advanced: What strategies optimize this compound for antiviral activity (e.g., West Nile Virus protease inhibition)?

Answer:

- Derivatization : Introduce triazole moieties via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to enhance binding to viral proteases .

- Enzyme assays : Measure inhibition of NS2B-NS3 protease activity using fluorogenic substrates.

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., bromine or iodine substitution) with IC₅₀ values .

Advanced: How are radicals and solvated electrons generated during photolysis studied?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.